Water Contact Angle: oFBPDC-based Zn-MOF vs. Non-Fluorinated UiO-67 Analog
The Zn(II) MOF [Zn₂(oFBPDC)₂(dabco)] (compound 4), constructed from octafluorobiphenyl-4,4'-dicarboxylate, exhibits a water contact angle of 136° for pressed powder, classifying it as a highly hydrophobic solid . In contrast, the non-fluorinated parent UiO-67 exhibits an apparent water contact angle in the range of 54°–83°, depending on linker substitution . This represents an increase of at least 53° (absolute) and a >1.6-fold improvement in hydrophobicity.
| Evidence Dimension | Water contact angle (pressed powder sessile drop) |
|---|---|
| Target Compound Data | 136° for [Zn₂(oFBPDC)₂(dabco)]; 133° for (H₂bpy)[Zn₂(bpy)(oFBPDC)₃] |
| Comparator Or Baseline | UiO-67 (non-fluorinated): apparent contact angle 54°–83° (varies with linker substitution) |
| Quantified Difference | Δ ≥ 53° (fluorinated Zn-MOF vs. non-fluorinated UiO-67 baseline) |
| Conditions | Pressed powder sessile drop measurement; ambient temperature (Dalton Trans. 2018 and Mun Research Repository 2022) |
Why This Matters
This level of hydrophobicity is critical for applications requiring water exclusion, such as oil-spill remediation, moisture-sensitive catalysis, or long-term hydrolytic stability of MOFs under humid conditions.
- [1] Cheplakova, A.M., Kovalenko, K.A., Samsonenko, D.G. et al. Metal-organic frameworks based on octafluorobiphenyl-4,4′-dicarboxylate: Synthesis, crystal structure, and surface functionality. Dalton Trans. 47, 3283–3297 (2018). View Source
- [2] Analysis of the Water Adsorption Isotherms in UiO-based Metal–Organic Frameworks. Memorial University Research Repository, 2022. View Source
